molecular formula C14H20BrNO2S B12187383 [(4-Bromo-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(4-Bromo-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12187383
M. Wt: 346.29 g/mol
InChI Key: BAIGGDVOFADKJA-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)sulfonylamine is a chemical compound with the molecular formula C14H20BrNO2S and a molecular weight of 346.2831 g/mol . This compound features a sulfonyl group attached to a brominated aromatic ring and a cyclohexylamine moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)sulfonylamine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)sulfonylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, a Sandmeyer reaction might yield a phenyl derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

(4-Bromo-3-methylphenyl)sulfonylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action for (4-Bromo-3-methylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methylphenyl)sulfonylamine is unique due to its combination of a brominated aromatic ring, a sulfonyl group, and a cyclohexylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H20BrNO2S

Molecular Weight

346.29 g/mol

IUPAC Name

4-bromo-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H20BrNO2S/c1-10-5-3-4-6-14(10)16-19(17,18)12-7-8-13(15)11(2)9-12/h7-10,14,16H,3-6H2,1-2H3

InChI Key

BAIGGDVOFADKJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

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